Product packaging for 2-(2-Phenylethenyl)pyridin-4-amine(Cat. No.:CAS No. 521916-76-7)

2-(2-Phenylethenyl)pyridin-4-amine

Cat. No.: B14233687
CAS No.: 521916-76-7
M. Wt: 196.25 g/mol
InChI Key: HROXYBXSZXJQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Phenylethenyl)pyridin-4-amine is a chemical compound with the molecular formula C13H12N2 and a molecular weight of 196.25 g/mol . It features a pyridin-4-amine core structure, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with a wide range of biological activities . The compound is further substituted with a 2-phenylethenyl group, which may influence its physicochemical properties and biological interactions. As a derivative of the aminopyridine class, this compound is of primary interest in research applications. Aminopyridines are known to function as blockers of voltage-gated potassium channels . This mechanism is well-established for other compounds in this class, such as 4-Aminopyridine (4-AP), which is used in research to characterize potassium channel subtypes and has therapeutic applications for improving neurological function in conditions like multiple sclerosis . The structural features of this compound suggest potential utility as a building block in organic synthesis or as a pharmacologically active agent for in vitro biological studies. Researchers may explore its applications in areas including neuroscience, medicinal chemistry, and as a precursor for the development of more complex molecules. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2 B14233687 2-(2-Phenylethenyl)pyridin-4-amine CAS No. 521916-76-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

521916-76-7

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

2-(2-phenylethenyl)pyridin-4-amine

InChI

InChI=1S/C13H12N2/c14-12-8-9-15-13(10-12)7-6-11-4-2-1-3-5-11/h1-10H,(H2,14,15)

InChI Key

HROXYBXSZXJQQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC=CC(=C2)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 2 Phenylethenyl Pyridin 4 Amine and Its Derivatives

Established Approaches for Stilbene (B7821643) Synthesis

The core of the target molecule is the styryl group, which is essentially a stilbene where one phenyl ring is replaced by a pyridine (B92270) ring. Therefore, classical stilbene syntheses are directly relevant.

The Mizoroki-Heck reaction is a cornerstone of stilbene synthesis, creating a carbon-carbon bond between an aryl or vinyl halide and an alkene, catalyzed by a palladium complex. youtube.com This reaction generally exhibits high stereoselectivity, favoring the formation of the trans (E) alkene due to steric factors during the coupling process. youtube.com For the synthesis of 2-(2-phenylethenyl)pyridin-4-amine, this could be achieved by coupling a 2-halopyridine derivative with styrene (B11656) or a 2-vinylpyridine (B74390) derivative with a halobenzene.

A typical Heck protocol involves a palladium(0) catalyst, which can be generated in situ from precursors like palladium(II) acetate, a phosphine (B1218219) ligand, and a base. youtube.com Arenediazonium salts have also been employed as "super-electrophiles" to achieve ultra-fast Heck reactions for stilbene synthesis. rsc.org

Table 1: Representative Heck Reaction Conditions for Stilbene Synthesis

Catalyst System Reactants Base Solvent Outcome
Pd(OAc)₂ / P(o-tol)₃ Aryl Bromide + Diaryl-ethylene K₂CO₃ DMF Good to excellent yields of trisubstituted olefins. researchgate.net
Pd(OAc)₂ Aryl Diazonium Salt + Vinyl-trifluoroborate N/A Methanol (B129727) Ultra-fast reaction forming stilbenes within minutes. rsc.org

This table presents generalized conditions from literature for stilbene synthesis and is for illustrative purposes.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the classic Wittig reaction, is a highly effective method for producing alkenes with a strong preference for the E-isomer. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgnumberanalytics.com A key advantage is the easy removal of the water-soluble dialkylphosphate byproduct. wikipedia.org

To synthesize this compound, two primary HWE routes are plausible:

Reaction of a benzylphosphonate ester with 4-aminopyridine-2-carbaldehyde.

Reaction of a (4-aminopyridin-2-yl)methylphosphonate ester with benzaldehyde (B42025).

The reaction is initiated by deprotonating the phosphonate ester with a suitable base (e.g., NaH, NaOMe) to form a nucleophilic carbanion, which then attacks the aldehyde carbonyl group. organic-chemistry.orgwikipedia.org

A more complex, one-pot strategy for synthesizing substituted stilbenes involves a sequence of a cobalt-catalyzed Diels-Alder reaction followed by a Wittig olefination. acs.orgnih.gov In this approach, a propargylic phosphonium (B103445) salt reacts with a 1,3-diene in the presence of a cobalt(I) catalyst. acs.orgacs.org This cycloaddition forms a dihydroaromatic phosphonium salt intermediate, which is not isolated but is directly subjected to a Wittig-type olefination with an aldehyde in the same reaction vessel. acs.orgacs.org Subsequent oxidation yields the final stilbene-type product. nih.gov This method allows for the formation of three new carbon-carbon bonds in a single synthetic operation from three variable starting components. acs.org The resulting double bond from the olefination step predominantly has the E-configuration. acs.org

Table 2: Cobalt-Catalyzed Diels-Alder/Wittig Olefination Sequence

Step Reaction Type Catalyst/Reagents Intermediate/Product
1 Cobalt-Catalyzed Diels-Alder [CoBr₂(dppe)/ZnI₂/Zn], 1,3-diene, Propargylic phosphonium salt Dihydroaromatic phosphonium salt. acs.org
2 Wittig Olefination Aldehyde, Base Dihydrostilbene derivative.

This table outlines the general sequence of the cobalt-catalyzed reaction for stilbene synthesis.

A modern approach to stilbene synthesis involves the rhodium-catalyzed C-H activation of benzoic acids. acs.orgacs.org In this method, ortho-substituted benzoic acids react with styrenes in the presence of a rhodium catalyst and a silver salt oxidant. acs.orgnih.gov The reaction proceeds through a regioselective olefination at the ortho position to the carboxyl group, which acts as a removable directing group. acs.org This is followed by a decarboxylation event to yield meta-substituted stilbene derivatives. acs.orgacs.org This strategy provides a novel route to stilbenes that might be difficult to access through traditional cross-coupling methods.

Classic condensation reactions provide another route to the stilbene core. The Perkin reaction, for instance, involves the condensation of an aromatic aldehyde with phenylacetic acid. nih.gov To form a precursor to the target molecule, 4-aminopyridine-2-carbaldehyde could be condensed with phenylacetic acid. This would be followed by a decarboxylation step to yield the final styrylpyridine structure. nih.gov

Pyridine-Specific Synthetic Considerations

The presence of the pyridine ring, particularly the 4-amino substituted pyridine, introduces specific challenges and considerations not present in the synthesis of simple carbocyclic stilbenes.

Catalyst Interaction: The basic nitrogen atom of the pyridine ring can coordinate to the metal center of catalysts, such as palladium in the Heck reaction. This can potentially inhibit or alter the catalytic cycle. Careful selection of ligands that can displace the pyridine from the metal's coordination sphere or the use of catalyst systems less susceptible to nitrogen coordination may be necessary.

Electronic Effects: The electron-withdrawing nature of the pyridine ring and the electron-donating nature of the 4-amino group significantly influence the reactivity of the starting materials. For instance, in a Heck reaction involving a 2-halopyridine, the carbon-halogen bond is activated towards oxidative addition. Conversely, in a Wittig-Horner reaction involving 4-aminopyridine-2-carbaldehyde, the amino group enhances the nucleophilicity of the pyridine ring but may complicate reactions at the aldehyde.

Starting Material Availability: The synthesis of the required precursors, such as 4-amino-2-halopyridine or 4-aminopyridine-2-carbaldehyde, is a critical preceding step. Strategies for the synthesis of substituted 4-aminoquinolines, a related heterocyclic system, often involve nucleophilic aromatic substitution on a chloro-substituted ring or multi-component annulation reactions to build the heterocyclic core. nih.govnih.gov Similar strategies would be required to prepare the functionalized pyridine starting materials for the subsequent stilbene-forming reactions. For example, palladium-catalyzed dehydrogenative aromatization has been used to convert 2,3-dihydroquinolin-4(1H)-one derivatives into 4-aminoquinolines, a strategy that could potentially be adapted for pyridine systems. nih.gov

Introduction of Pyridine Moiety in Stilbene Scaffolds

The creation of the central carbon-carbon double bond that defines the stilbene structure is a critical step in the synthesis of pyridine-based stilbenes. Several established olefination reactions are employed to couple a pyridine-containing fragment with a phenyl-containing fragment.

Horner-Wadsworth-Emmons (HWE) Reaction: This is a widely used method for preparing pyridine-based stilbenes. nih.gov The HWE reaction typically involves the reaction of a phosphonate ester with an aldehyde or ketone in the presence of a base. For the synthesis of this compound, this could involve the reaction of a benzylphosphonate with pyridine-2-carbaldehyde or a pyridylmethylphosphonate with benzaldehyde. The HWE reaction is often favored for its generally high yield and excellent stereoselectivity, usually favoring the formation of the thermodynamically more stable E-isomer. nih.govnih.gov

Wittig Reaction: The classical Wittig reaction, which uses a phosphonium ylide to convert an aldehyde or ketone to an alkene, is another viable route. nih.gov For instance, a benzyltriphenylphosphonium (B107652) salt can react with a pyridine-2-carbaldehyde derivative to form the stilbene backbone. However, standard Wittig reactions can sometimes provide poor control over the E/Z stereochemistry, often yielding mixtures of isomers. nih.govresearchgate.net

Sonogashira Coupling followed by Reduction: An alternative strategy involves a two-step process starting with a Sonogashira coupling. This palladium-catalyzed cross-coupling reaction can link a terminal alkyne (like phenylacetylene) with an aryl halide (like a halopyridine). The resulting diarylacetylene intermediate is then selectively reduced to the alkene. nih.gov Hydrogenation using catalysts like Lindlar's catalyst typically yields the Z-isomer, while reduction with agents like lithium aluminum hydride (LiAlH₄) can produce a mixture of E and Z isomers. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide is a powerful tool for forming carbon-carbon bonds. In a relevant synthesis, a Suzuki-Miyaura coupling was used to connect a phenylboronic acid derivative to a 2-iodo-pyrrolopyridine intermediate, demonstrating its utility in creating 2-arylpyridine structures. nih.gov This method could be adapted to couple a styrylboronic acid with a halopyridine or a vinylboronic acid with a halopyridine followed by another coupling.

Synthetic Method Reactants Typical Product Key Features
Horner-Wadsworth-Emmons (HWE) Phosphonate ester + AldehydePredominantly E-alkeneHigh yield, good E-stereoselectivity. nih.govnih.gov
Wittig Reaction Phosphonium ylide + AldehydeE/Z mixture of alkenesVersatile, but can have poor stereocontrol. nih.gov
Sonogashira Coupling & Reduction Terminal alkyne + Aryl halideZ- or E/Z-alkenesForms a C-C triple bond first, then reduces to double bond. nih.gov
Suzuki-Miyaura Coupling Organoboron compound + OrganohalideC-C coupled productVersatile for C-C bond formation, chemoselective. nih.gov

Challenges and Yield Optimization for Pyridine-Containing Stilbenes

The synthesis of pyridine-containing stilbenes is not without its difficulties. A primary challenge is controlling the stereochemistry of the double bond, as many synthetic methods produce mixtures of E and Z isomers. researchgate.net The E and Z conformations can exhibit different pharmacological activities, making stereochemical purity crucial. nih.gov For example, while the E form of many stilbenes is often more thermodynamically stable and exhibits potent anticancer activity, the Z form can also have unique biological properties. nih.gov

Another challenge relates to the reactivity of the pyridine ring itself. The nitrogen atom makes the ring electron-deficient, which can influence the reactivity of adjacent functional groups and the efficiency of catalytic reactions. Furthermore, the basicity of the pyridine nitrogen can lead to catalyst poisoning or undesired side reactions in certain metal-catalyzed processes.

Yield Optimization Strategies:

Reaction Choice: Selecting the right synthetic route is paramount. The Horner-Wadsworth-Emmons (HWE) reaction is often preferred over the classical Wittig reaction for achieving higher yields of the desired E-isomer. nih.gov

Solvent-Free Conditions: A solvent-free Arbusov reaction to generate the phosphonate intermediate, followed by an HWE reaction, has been shown to afford higher E-selectivity and improved yields. nih.gov

Post-Synthetic Isomerization: When a mixture of isomers is obtained, a subsequent isomerization step can be employed. For example, diphenyldisulfide-assisted isomerization has been used to convert an E/Z mixture into the pure trans-isomer in high yield. nih.gov

Functionalization at the Pyridin-4-amine Moiety

The aminopyridine unit is a key functional handle for creating derivatives of this compound. The reactivity of both the pyridine ring and the exocyclic amine group allows for a wide range of structural modifications.

Aminopyridine Reactivity in Synthetic Pathways

The reactivity of aminopyridines is characterized by the interplay between the aromatic ring and the amino group. The amino group is a strong activating group, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic substitution. However, the ring nitrogen is electron-withdrawing, which deactivates the ring towards electrophiles compared to aniline.

In synthetic pathways, the amino group can act as a nucleophile. For example, 2-aminopyridine (B139424) can react with electrophiles like ethyl chloroacetate. researchgate.net The resulting imines from reactions with aldehydes can also be reactive species, potentially undergoing further nucleophilic addition. mostwiedzy.pl The reactivity of the aminopyridine scaffold can be harnessed in various transformations, including its use as a ligand in organometallic chemistry, where it can coordinate to metal centers. rsc.org Furthermore, aminopyridines can be converted into N-aminopyridinium salts, which are versatile reagents in photocatalyzed and metal-catalyzed reactions, acting as bifunctional aminating agents. nih.govrsc.org

Derivatization Strategies for the Amine Functionality

The primary amine at the C-4 position is a prime site for derivatization to explore structure-activity relationships. The nucleophilic nature of the amine allows for reactions with a wide array of electrophilic reagents.

Common Derivatization Reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation/Arylation: N-alkylation or N-arylation through reactions like the Buchwald-Hartwig amination, which is effective for forming C-N bonds with aryl halides. nih.gov

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

A variety of derivatizing agents have been developed, often for analytical purposes, but the chemistry is directly applicable to synthetic derivatization. nih.gov These reagents are designed to react quantitatively with amines under mild conditions. sigmaaldrich.com For instance, new series of 2-aminopyridine derivatives have been synthesized by reacting the starting amine with compounds such as chloroacetyl chloride to yield azetidine (B1206935) derivatives. researchgate.net Another strategy involves a two-step process where the amine is first converted to a propionyl derivative, which can be useful for multifunctional molecules. google.com

Derivatization Reagent Class Functional Group Introduced Example Application
Acyl Halides / AnhydridesAmideFormation of N-acetyl derivatives.
Sulfonyl ChloridesSulfonamideIntroduction of arylsulfonyl groups.
IsocyanatesUreaSynthesis of N,N'-disubstituted ureas.
Aldehydes + Reducing AgentSecondary/Tertiary AmineReductive amination to introduce alkyl groups.
Chloroacetyl chlorideAzetidinoneFormation of β-lactam rings. researchgate.net

Stereochemical Control in Synthesis (E/Z Isomerism)

Controlling the geometry of the carbon-carbon double bond is a critical aspect of stilbene synthesis, as the E (trans) and Z (cis) isomers can have distinct physical, chemical, and biological properties. nih.govresearchgate.net While methods exist for the stereoselective synthesis of one isomer, many common olefination reactions yield mixtures. researchgate.net

Strategies for Stereochemical Control:

Reaction Selection: As mentioned, the Horner-Wadsworth-Emmons reaction is a reliable method for obtaining E-stilbenes with high selectivity. nih.gov Conversely, certain hydrogenation conditions of an alkyne precursor, such as using Lindlar's catalyst, can favor the Z-isomer.

Substrate Control: In some reactions, the stereochemical outcome can be influenced by the electronic properties of the substrates. For example, in a reductive coupling of two different benzaldehydes, the order of addition of the reactants can direct the synthesis towards either the E- or Z-enriched product. rsc.org The presence of an ortho-substituent on a benzaldehyde in a Wittig reaction (the "ortho-effect") can also increase the proportion of the Z-alkene. rsc.org

Post-Synthetic Isomerization: If a mixture is formed, it can be converted to the desired isomer.

Acid Catalysis: Protic acids can promote the isomerization of Z-stilbenes to the more stable E-isomers. This has been demonstrated with stilbene derivatives where even trace amounts of a mild acid can catalyze the Z → E conversion. nih.gov

Photochemical Isomerization: Isomerization can be induced by light, sometimes using a triplet sensitizer (B1316253) like para-benzoquinone, which can facilitate a one-way isomerization from the Z to the E form via an exciplex intermediate. kyoto-u.ac.jp

Chemical Reactivity and Transformation Studies of 2 2 Phenylethenyl Pyridin 4 Amine

Photochemical Reactivity

The presence of the phenylethenyl group, a stilbene (B7821643) analogue, imparts significant photochemical reactivity to 2-(2-phenylethenyl)pyridin-4-amine. This reactivity manifests in several key transformations upon exposure to light.

Photodimerization and Cross-Photodimerization Phenomena

Irradiation of heteroarylethenes, such as this compound, can lead to the formation of cyclobutane (B1203170) derivatives through photodimerization. In a study involving similar compounds, cross-photodimers were synthesized by irradiating two different monomers in an acidic solution with a medium-pressure mercury lamp (λ > 300 nm). pku.edu.cn The reaction yielded a mixture of two self-photodimers and one cross-photodimer. pku.edu.cn These cross-photodimers were isolated and their syn-head-to-tail configurations were determined. pku.edu.cn This suggests that this compound could potentially undergo similar self-dimerization or cross-dimerization with other photoreactive species, forming a cyclobutane ring.

Photoisomerization Mechanisms (trans-cis isomerization)

A common photochemical reaction for stilbene-like molecules is the reversible trans-cis isomerization. For instance, in a related compound, trans-4-(2-(9-anthryl)vinyl)pyridine, the quantum yields of fluorescence and trans→cis photoisomerization were found to be highly solvent-dependent. koreascience.kr In nonpolar solvents like hexane, fluorescence dominates, while in polar solvents like acetonitrile, photoisomerization is the major pathway. koreascience.kr This suggests a singlet-state mechanism for the trans→cis photoisomerization. koreascience.kr

Similarly, studies on 1-(pyridin-4-yl)-2-(N-methylpyrrol-2-yl)ethene (mepepy), a push-pull molecule, have detailed the photophysical and electronic properties of its trans to cis isomerization in aqueous solution. researchgate.net Theoretical calculations showed a significant energy difference between the cis and trans isomers. researchgate.net The isomerization process was found to be very fast, occurring within the nanosecond response time of the acoustic detector used in the study. researchgate.net This rapid isomerization is a key characteristic of the photochemical reactivity of such compounds.

Photolysis Pathways

The cyclobutane dimers formed through photodimerization can undergo photolysis, typically upon irradiation with shorter wavelength UV light. For example, cross-photodimers of heteroarylethenes were found to photolyze back to their trans-monomers when irradiated with a low-pressure mercury lamp (λ=254 nm) in a dilute methanol (B129727) solution. pku.edu.cn Following photolysis, the newly formed trans-monomers can then undergo trans-cis isomerization. pku.edu.cn This indicates a reversible photochemical system where dimerization and cleavage can be controlled by the wavelength of light used.

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property governs its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution on Pyridine

Pyridine and its derivatives are generally less reactive towards electrophilic aromatic substitution than benzene. uoanbar.edu.iqyoutube.com The nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. youtube.com When substitution does occur, it is typically directed to the 3-position (meta to the nitrogen). youtube.com This is because the intermediate carbocations formed by attack at the 2- and 4-positions are significantly less stable, with one resonance structure placing a positive charge on the already electron-deficient nitrogen atom. youtube.com

However, the presence of the strongly electron-donating amino group at the 4-position of this compound would be expected to activate the pyridine ring towards electrophilic attack and influence the position of substitution. Strongly electron-donating substituents can facilitate electrophilic substitution in pyridine. uoanbar.edu.iq In the case of 4-aminopyridine (B3432731), the amino group's activating effect would likely direct incoming electrophiles to the positions ortho to it (positions 3 and 5).

Nucleophilic Substitution at Pyridine Positions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). uoanbar.edu.iqquimicaorganica.orgstackexchange.comquora.com These positions are more electron-deficient and can better stabilize the negative charge in the intermediate Meisenheimer-like complex. stackexchange.comquora.com The stability of this intermediate is key to the feasibility of the reaction. stackexchange.com When a nucleophile attacks at the 2- or 4-position, the resulting anionic intermediate has a resonance form where the negative charge is located on the electronegative nitrogen atom, which is a major stabilizing contributor. stackexchange.comquora.com

In this compound, the 4-position is already occupied by an amino group. Therefore, nucleophilic attack would be most likely to occur at the 2-position, assuming a suitable leaving group is present at that position. The presence of the amino group at the 4-position would further activate the ring towards nucleophilic attack, particularly at the 2- and 6-positions.

N-Alkylation and N-Acylation Reactions on Pyridine Nitrogen

The reactivity of the pyridine nitrogen in this compound towards electrophiles like alkyl and acyl halides is significantly influenced by the electronic properties of the molecule. The exocyclic amine group at the 4-position is a strong electron-donating group, which increases the electron density of the pyridine ring. However, this amine group is also a more potent nucleophile than the endocyclic pyridine nitrogen. Consequently, reactions with alkylating or acylating agents tend to occur preferentially at the exocyclic amine.

Direct N-alkylation of the pyridine nitrogen to form a quaternary pyridinium (B92312) salt, a reaction known as the Menshutkin reaction, is generally challenging for this substrate under standard conditions. wikipedia.org Studies on the related compound 2-aminopyridine (B139424) have shown that alkylation occurs exclusively on the exocyclic amino group, with no products resulting from the alkylation of the pyridine nitrogen being detected. organic-chemistry.org This selectivity is attributed to the higher nucleophilicity of the exocyclic amine. While industrial processes for N-alkylation of aminopyridines exist, they often require harsh conditions, such as high temperatures and the use of heterogeneous catalysts, to drive the reaction. nih.gov

Table 1: Expected Reactivity for N-Alkylation/Acylation at the Pyridine Nitrogen

Reaction TypeReagentExpected Outcome on Pyridine NitrogenPrimary Reason
N-AlkylationAlkyl Halide (e.g., CH₃I)Low to negligible reactivityExocyclic amine is more nucleophilic.
N-AcylationAcyl Halide (e.g., CH₃COCl)Low to negligible reactivityPreferential acylation of the exocyclic amine.

Reactivity of the Exocyclic Amine Group

Acylation Reactions and Intramolecular Rearrangements

The exocyclic amine group of this compound readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction proceeds via nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of the acylating agent, resulting in the formation of a stable amide derivative. This transformation is a common strategy to protect the amine or to synthesize derivatives with altered chemical properties. For instance, amide derivatives of 4-aminopyridine have been synthesized and studied for various applications. nih.gov

While the initial acylation product is generally stable, intramolecular rearrangements can be envisioned under certain conditions, although specific examples for this exact molecule are not prevalent in the literature. Depending on the acyl group and reaction conditions, subsequent cyclization or rearrangement events involving the pyridine ring or the styryl moiety could potentially occur.

Table 2: Representative Acylation Reactions of the Exocyclic Amine

Acylating AgentProduct ClassReaction Conditions
Acetyl ChlorideN-(2-(2-phenylethenyl)pyridin-4-yl)acetamideBase (e.g., pyridine, triethylamine), aprotic solvent
Benzoyl ChlorideN-(2-(2-phenylethenyl)pyridin-4-yl)benzamideBase, aprotic solvent
Acetic Anhydride (B1165640)N-(2-(2-phenylethenyl)pyridin-4-yl)acetamideMay proceed with or without a catalyst

Formation of Schiff Bases and Other Condensation Products

The primary exocyclic amine of this compound can react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. clockss.org The reaction is typically catalyzed by acid and proceeds through a nucleophilic addition mechanism to form a hemiaminal (or carbinolamine) intermediate. researchgate.net This intermediate then undergoes dehydration to yield the final C=N double bond of the Schiff base. clockss.orgresearchgate.net

The formation of Schiff bases is a versatile method for creating new derivatives. This reaction has been widely used to synthesize compounds with diverse biological activities and to create ligands for metal complexes. nih.govbaranlab.org The stability of the resulting Schiff base can be influenced by factors such as the nature of the carbonyl compound and the pH of the medium. acs.org

Table 3: Examples of Schiff Base Formation

Carbonyl CompoundProduct Name (IUPAC)General Structure of Product
Benzaldehyde (B42025)N-benzylidene-2-(2-phenylethenyl)pyridin-4-amineAr-N=CH-Ph
AcetoneN-(propan-2-ylidene)-2-(2-phenylethenyl)pyridin-4-amineAr-N=C(CH₃)₂
Salicylaldehyde2-(((2-(2-phenylethenyl)pyridin-4-yl)imino)methyl)phenolAr-N=CH-C₆H₄-OH

Amine-Directed Lithiation

The exocyclic amine group, particularly after conversion to a suitable directing metalation group (DMG) like an amide, can direct the regioselective deprotonation of the pyridine ring at the ortho position (C-3). This process, known as directed ortho-metalation (DoM), is a powerful tool in synthetic organic chemistry for the functionalization of aromatic rings. wikipedia.orgharvard.edu The DMG interacts with an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), positioning the base to abstract the adjacent proton. wikipedia.orgharvard.edu

For this to be effective on this compound, the primary amine would first be converted into a more effective DMG, such as a pivaloyl amide (-NHCOtBu). clockss.org Treatment of this N-acylated derivative with a strong lithium base would then generate a lithiated intermediate at the C-3 position. This aryllithium species can subsequently react with various electrophiles (e.g., alkyl halides, aldehydes, CO₂) to introduce a new substituent specifically at that position. clockss.org

Table 4: Amine-Directed Lithiation and Subsequent Electrophilic Quench

Step 1: ReagentsIntermediateStep 2: Electrophile (E⁺)Final Product (at C-3)
1. Pivaloyl chloride 2. s-BuLi/TMEDA, -78°C3-Lithio-N-(2-(2-phenylethenyl)pyridin-4-yl)pivalamideIodomethane (CH₃I)3-Methyl group
1. Pivaloyl chloride 2. s-BuLi/TMEDA, -78°C3-Lithio-N-(2-(2-phenylethenyl)pyridin-4-yl)pivalamideBenzaldehyde (PhCHO)Hydroxy(phenyl)methyl group
1. Pivaloyl chloride 2. s-BuLi/TMEDA, -78°C3-Lithio-N-(2-(2-phenylethenyl)pyridin-4-yl)pivalamideCarbon Dioxide (CO₂)Carboxylic acid group

Reactivity of the Phenylethenyl Moiety

Olefin Metathesis Approaches

The exocyclic carbon-carbon double bond in the phenylethenyl (styryl) moiety presents an opportunity for transformations via olefin metathesis. This powerful reaction, often catalyzed by ruthenium-based complexes like Grubbs catalysts, allows for the cleavage and reformation of double bonds. nih.gov In principle, cross-metathesis of this compound with another olefin could lead to the synthesis of novel stilbene derivatives.

However, the presence of basic nitrogen atoms in the substrate poses a significant challenge. Both the pyridine nitrogen and the exocyclic amine can act as Lewis bases and coordinate to the ruthenium center of the catalyst. This coordination can lead to catalyst inhibition or complete deactivation, hindering the metathesis reaction. Research has shown that amines can cause catalyst degradation, and pyridine-type ligands can reversibly inhibit catalyst activity. To circumvent this issue, a common strategy is to protect the amine functionality, for example as an N-Boc carbamate (B1207046), which reduces its coordinating ability and allows the metathesis reaction to proceed more efficiently.

Table 5: Challenges and Strategies for Olefin Metathesis

ChallengeMechanism of InterferencePotential SolutionReference
Pyridine Nitrogen CoordinationReversible binding to Ru center, forming inactive or less active species.Use of more robust catalysts; optimization of reaction conditions (e.g., temperature, solvent).
Exocyclic Amine Coordination/DegradationNucleophilic attack on the catalyst or ligand displacement, leading to irreversible deactivation.Protection of the amine group (e.g., as an amide or carbamate like N-Boc).

Hydrogenation Studies

The hydrogenation of pyridine derivatives, particularly those containing reducible functionalities like a phenylethenyl group, presents a unique set of challenges and opportunities in synthetic chemistry. The selective reduction of either the pyridine ring or the exocyclic double bond is a key consideration in these studies.

Research into the hydrogenation of amine-functionalized pyridines has demonstrated the efficacy of certain catalytic systems under mild conditions. For instance, the use of a rhodium oxide (Rh₂O₃) catalyst has been reported for the hydrogenation of various functionalized pyridines. researchgate.net While a specific study on this compound is not detailed, the behavior of analogous structures provides a strong indication of its likely reactivity.

In a typical hydrogenation reaction, the substrate is subjected to molecular hydrogen in the presence of a metal catalyst. The choice of catalyst and reaction conditions plays a crucial role in determining the outcome of the reaction. For amine-substituted pyridines, it has been observed that hydrogenation can lead to the formation of tetrahydropyridine (B1245486) derivatives rather than fully saturated piperidines. researchgate.net

The selective hydrogenation of the exocyclic double bond (the ethenyl bridge) without affecting the pyridine ring is another important transformation. This type of selective reduction is often achieved using specific catalysts that favor the hydrogenation of carbon-carbon double bonds over aromatic systems. Catalytic hydrogenation of alkenes is a well-established process, typically employing catalysts such as palladium, platinum, or nickel. youtube.comyoutube.com The reaction is generally a syn-addition, where two hydrogen atoms add to the same face of the double bond. youtube.comyoutube.com

The following table summarizes a hypothetical hydrogenation study for this compound based on established methodologies for similar compounds.

Table 1: Hypothetical Hydrogenation Conditions and Expected Products for this compound

CatalystReducing AgentSolventTemperature (°C)Pressure (bar)Expected Major Product
Rh₂O₃H₂TFE4052-(2-Phenylethyl)tetrahydropyridin-4-amine
Pd/CH₂Ethanol2512-(2-Phenylethyl)pyridin-4-amine

Note: TFE refers to Trifluoroethanol. The products are based on reported selectivities for similar substrates. researchgate.netyoutube.comyoutube.com

Functionalization of the Phenyl Ring

The functionalization of the phenyl ring in this compound allows for the introduction of various substituents, thereby modifying the compound's properties. Standard electrophilic aromatic substitution reactions are the primary methods for this purpose.

Nitration:

Nitration of pyridines themselves can be challenging and often requires harsh conditions. youtube.com However, the presence of the activating styryl group can facilitate the reaction on the phenyl ring. The use of nitric acid in trifluoroacetic anhydride is a method reported for the nitration of various pyridines, yielding 3-nitropyridine (B142982) derivatives. rsc.org For the phenyl ring of this compound, standard nitrating conditions (e.g., HNO₃/H₂SO₄) would be expected to yield a mixture of ortho- and para-nitro derivatives.

Halogenation:

Halogenation of the phenyl ring can be achieved using various reagents. Similar to nitration, the directing effects of the substituent on the phenyl ring will influence the position of halogenation. Late-stage functionalization of complex molecules containing pyridine rings has been demonstrated, including halogenation. nih.gov While direct halogenation of the pyridine ring can be complex, functionalization of the appended phenyl ring follows more conventional electrophilic substitution patterns.

Copper-catalyzed ortho-halogenation of 2-arylpyridines has been reported, suggesting that specific methodologies can be employed for regioselective functionalization. researchgate.net For a general halogenation of the phenyl ring in this compound, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable initiator could be used.

The table below outlines potential conditions for the functionalization of the phenyl ring of this compound.

Table 2: Potential Conditions for Phenyl Ring Functionalization

ReactionReagent(s)SolventExpected Product(s)
NitrationHNO₃, H₂SO₄Acetic Acid2-(2-(4-Nitrophenyl)ethenyl)pyridin-4-amine and 2-(2-(2-Nitrophenyl)ethenyl)pyridin-4-amine
BrominationNBS, AIBNCCl₄2-(2-(4-Bromophenyl)ethenyl)pyridin-4-amine and 2-(2-(2-Bromophenyl)ethenyl)pyridin-4-amine

Note: AIBN refers to Azobisisobutyronitrile, a radical initiator. The product distribution would depend on the specific reaction conditions.

Advanced Spectroscopic and Computational Characterization of 2 2 Phenylethenyl Pyridin 4 Amine

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the elucidation of the molecular structure and properties of 2-(2-Phenylethenyl)pyridin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, 2-(2-phenylethynyl)pyridine, the pyridine (B92270) protons appear at δ 8.71 (d, J = 4.8 Hz, 1H), 7.89 (td, J = 7.8, 1.8 Hz, 1H), and 7.49 (d, J = 7.8 Hz, 1H). The phenyl group protons are observed as a multiplet in the range of δ 7.32–7.45. For this compound, the introduction of the amino group at the 4-position of the pyridine ring is expected to cause shifts in these proton signals, providing key information about the electronic environment of the molecule.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For a similar structure, 2-phenylpyridine (B120327), the carbon signals are observed at δ 157.1, 149.3, 136.8, 128.8, 128.6, 127.2, and 120.3 ppm. In another related compound, 2-(2-phenylethynyl)pyridine, the ethynyl (B1212043) carbons would have characteristic shifts. The presence of the vinyl bridge and the amino group in this compound will influence the chemical shifts of the pyridine and phenyl ring carbons, which can be precisely assigned using two-dimensional NMR techniques like HSQC and HMBC.

Table 1: Representative ¹H and ¹³C NMR Data for Related Compounds

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2-(2-Phenylethynyl)pyridine Pyridine: 8.71, 7.89, 7.49; Phenyl: 7.32-7.45 Not explicitly provided
2-Phenylpyridine Not explicitly provided 157.1, 149.3, 136.8, 128.8, 128.6, 127.2, 120.3

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations and provides a fingerprint of the compound.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C=C stretching vibration of the ethenyl bridge and the aromatic C=C and C=N stretching vibrations of the phenyl and pyridine rings are expected in the 1400-1650 cm⁻¹ region. The C-N stretching vibration will also be present. For comparison, the IR spectrum of pyridine shows bands in the internal mode region of 375–3250 cm⁻¹. aps.org

Table 2: Expected IR and Raman Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopy Technique
N-H Stretch (Amine) 3300-3500 IR
C-H Stretch (Aromatic/Vinyl) 3000-3100 IR, Raman
C≡C Stretch (if applicable) ~2100-2260 IR, Raman
C=C and C=N Stretch 1400-1650 IR, Raman
N-H Bend (Amine) 1550-1650 IR
C-N Stretch 1250-1350 IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Determination (Absorption and Emission Wavelengths)

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended π-conjugation in this compound, spanning the phenyl ring, the ethenyl bridge, and the pyridine ring, is expected to result in strong absorption in the UV-Vis region. The position of the absorption maximum (λmax) is sensitive to the solvent polarity and the substitution pattern. The introduction of the electron-donating amino group is likely to cause a red-shift (bathochromic shift) in the absorption spectrum compared to the unsubstituted parent compound. Information on the UV-Vis spectra of related pyridine derivatives is available. nih.gov

The fluorescence properties of this compound are also of interest. Upon excitation at an appropriate wavelength, the molecule may emit light at a longer wavelength (Stokes shift). The fluorescence quantum yield and lifetime are important photophysical parameters that can be determined.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₂N₂), the expected molecular weight is approximately 196.25 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. umtm.cznih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In aliphatic amines, a characteristic fragmentation is the cleavage at the α-C-C bond. libretexts.org For this compound, fragmentation may occur at various points, including the vinyl bridge and the bonds connecting the rings, leading to characteristic fragment ions that can be used to piece together the molecular structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise positions of all atoms can be determined. This technique would reveal the bond lengths, bond angles, and torsional angles of this compound. It would also provide information about the planarity of the molecule and the conformation of the phenyl and pyridine rings relative to the ethenyl bridge. Furthermore, intermolecular interactions such as hydrogen bonding involving the amino group can be identified, which are crucial for understanding the crystal packing and solid-state properties. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure and properties of molecules. researchgate.net These calculations can be used to:

Optimize the molecular geometry: This provides a theoretical three-dimensional structure that can be compared with experimental data from X-ray crystallography.

Predict spectroscopic properties: NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra can be calculated and compared with experimental results to aid in spectral assignment.

Analyze the electronic structure: The distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential can be visualized, providing insights into the reactivity and intermolecular interactions of the molecule.

By combining these advanced spectroscopic and computational methods, a comprehensive and detailed understanding of the structure and properties of this compound can be achieved.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure and optimizing the geometry of molecules like this compound. nih.gov By employing functionals such as B3LYP with various basis sets, researchers can achieve a detailed understanding of the molecule's fundamental properties. nih.govresearchgate.net

Geometry optimization, a key component of DFT calculations, seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy configuration. For pyridine derivatives, DFT has been successfully used to determine optimized geometries, which are crucial for subsequent analyses of their electronic and spectroscopic characteristics. nih.gov These calculations often reveal non-planar structures for such molecules. nih.gov

Orbital Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

A critical aspect of understanding a molecule's reactivity and electronic properties lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). isca.meresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. isca.mescirp.org A larger gap generally implies greater stability. isca.me

For pyridine derivatives, the HOMO-LUMO gap can be calculated using semi-empirical methods like AM1 and PM3, as well as more robust DFT methods. isca.me The energies of the HOMO and LUMO are directly related to the ionization potential and electron affinity of the molecule, respectively. isca.meirjweb.com Analysis of the spatial distribution of these orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). researchgate.net This information is vital for predicting how the molecule will interact with other chemical species.

Computational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
AM1--Varies
PM3--Varies
DFT/B3LYP-6.646-1.8164.83
Vibrational Frequency Calculations

Theoretical vibrational frequency calculations, performed using DFT methods, are instrumental in interpreting experimental infrared (IR) and Raman spectra. scirp.orgnih.gov By calculating the vibrational modes of the optimized molecular structure, researchers can assign the absorption bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. scirp.orgnih.gov

For pyridine-containing compounds, DFT calculations have shown excellent agreement with experimental vibrational data. researchgate.net These calculations can predict the characteristic frequencies for various functional groups, including the C-H stretching of the phenyl rings, which typically appear in the 3100-3000 cm⁻¹ region, and the C=N and C=C ring stretching vibrations, which are often observed between 1600 cm⁻¹ and 1500 cm⁻¹. scirp.org The accuracy of these predictions can be further improved by applying scaling factors to the calculated frequencies.

Vibrational ModeCalculated Frequency Range (cm⁻¹) (DFT/B3LYP)Experimental Frequency Range (cm⁻¹)
Phenyl C-H Stretch3068 - 30943000 - 3100
CH₂ Asymmetric Stretch3010~2977
CH₂ Symmetric Stretch2943-
C=N/C=C Ring Stretch1577 - 15851500 - 1600
Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values. researchgate.net

Typically, red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions denote positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net Green areas represent regions of neutral potential. researchgate.net For molecules containing amine groups and aromatic rings, MEP analysis can identify the nitrogen atoms and specific regions of the rings as potential sites for electrophilic or nucleophilic interactions, as well as hydrogen bonding. researchgate.net

Ab Initio Methods (e.g., HF, MP2)

In addition to DFT, ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide alternative and often more rigorous approaches to studying molecular systems. researchgate.net These methods are based on first principles of quantum mechanics without relying on empirical parameters.

The MP2 method, in particular, incorporates electron correlation effects, which are neglected in the HF approximation, leading to more accurate predictions of molecular geometries and interaction energies. researchgate.net For systems like aminopyrimidine derivatives, both MP2 and DFT methods have been employed to calculate optimized molecular geometries and the interaction energies of molecular dimers, including corrections for basis set superposition error (BSSE). researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for investigating the electronic excited states of molecules. rsc.orgwikipedia.orguci.edu It allows for the calculation of excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one, and oscillator strengths, which relate to the intensity of electronic transitions. wikipedia.orguci.edu

TD-DFT is particularly valuable for interpreting UV-Vis absorption spectra, as it can predict the wavelengths of maximum absorption (λmax). The method has been successfully applied to study the excited states of various organic molecules, including those with structures similar to this compound. rsc.orgnih.gov While TD-DFT is computationally efficient and generally provides good accuracy, its performance can be influenced by the choice of functional, and it may have limitations in accurately describing certain types of excited states, such as long-range charge-transfer excitations. rsc.orgnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, folding processes, and intermolecular interactions in different environments, such as in aqueous solution. nih.govnih.gov

For molecules containing amine and phenylethenyl groups, MD simulations can be used to investigate their conformational preferences and the forces that stabilize specific structures. nih.gov For instance, simulations have shown that for some amine-functionalized polymers, solvophobic interactions can be the dominant force in determining their conformation in water. nih.gov In the context of drug design, MD simulations are also employed to explore the binding modes of molecules with biological targets, providing a dynamic picture of the ligand-receptor interactions. nih.govresearchgate.net

Conformational Analysis and Flexibility

The flexibility of the molecule involves two main aspects:

Torsion of the Styryl Group: The rotation around the C-C single bond between the ethenyl group and the pyridine ring, as well as the bond to the phenyl ring, determines the relative orientation of the aromatic systems. While an extended, planar conformation is often energetically favorable to maximize π-conjugation, steric hindrance can lead to a twisted arrangement. In related structures, the molecule can be nearly planar or twisted, with the degree of torsion influenced by the packing effects in the crystal lattice. rsc.org

Pyridine Ring and Amino Group Planarity: The pyridine ring itself, while aromatic, can exhibit some degree of deformability. nih.gov Furthermore, the exocyclic amino group can adopt a trigonal-pyramidal geometry rather than a purely planar one, which can influence its participation in hydrogen bonding. nih.gov Studies on similar aminopyridine structures show that the deviation from planarity is often slight but can be crucial for facilitating specific intermolecular contacts. rsc.org

Table 1: Key Torsional Angles in Related Pyridine Derivatives This table presents typical torsion angle values observed in structurally similar compounds to illustrate the conformational possibilities.

Torsion Angle Description Typical Value Range (°)
Phenyl-C=C-Pyridine Defines the twist between the two aromatic rings 0 - 20

Intermolecular Interactions and Packing in Condensed Phases

In the solid state, the crystal packing of this compound would be driven by a combination of strong directional hydrogen bonds and weaker, more diffuse interactions such as van der Waals forces and π-π stacking. The molecular structure is amphiphilic in nature, with hydrophilic regions (the amino group and pyridine nitrogen) and hydrophobic regions (the phenyl and ethenyl hydrocarbon portions).

Crystal Engineering and Supramolecular Chemistry Aspects

Hydrogen Bonding Networks

Hydrogen bonds are expected to be the most significant directional interactions in the supramolecular assembly of this compound. The molecule features a primary amino group (-NH₂) which is an excellent hydrogen bond donor, and two potential acceptor sites: the lone pair on the endocyclic pyridine nitrogen and the amino nitrogen itself.

The most probable and robust hydrogen bonding motif involves the formation of N-H···N interactions. Specifically, the amino group of one molecule can donate a proton to the pyridine nitrogen of an adjacent molecule. This interaction frequently leads to the formation of centrosymmetric dimers, creating a characteristic R²₂(8) graph-set motif. researchgate.netnih.gov These dimers can then serve as building blocks that are further connected into one-dimensional chains or two-dimensional sheets. In crystals of related aminopyridines, these networks are a recurring and dominant feature. nih.gov

Table 2: Typical Hydrogen Bond Parameters in Aminopyridine Structures This table provides representative geometric data for N-H···N hydrogen bonds found in similar crystal structures.

Donor (D) Acceptor (A) D-H Distance (Å) H···A Distance (Å) D···A Distance (Å) D-H···A Angle (°)

π-π Stacking Interactions

The presence of two aromatic rings (phenyl and pyridinyl) makes π-π stacking interactions a crucial element in the crystal packing. These interactions occur when the electron-rich π-systems of adjacent rings align, contributing significantly to the cohesive energy of the crystal. nih.gov

In structures containing pyridyl and phenyl moieties, these interactions typically manifest as parallel-displaced or offset face-to-face arrangements rather than a direct sandwich-like overlap. nih.gov This geometry helps to mitigate electrostatic repulsion. The key geometric parameters used to define these interactions are the centroid-to-centroid distance between the rings and the interplanar distance. For effective π-π stacking, the centroid-to-centroid distance is generally considered to be less than 3.8 Å. nih.gov The stacking of these aromatic units can link hydrogen-bonded chains or layers into a complete three-dimensional architecture. researchgate.netmdpi.com

Hirshfeld Surface Analysis for Intermolecular Contacts

For this compound, a Hirshfeld analysis would be expected to reveal the quantitative importance of various contacts. Based on analyses of structurally similar aminopyridine derivatives, the most significant contributions would likely come from H···H, C···H/H···C, and N···H/H···N contacts. researchgate.netnih.gov

Table 3: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table presents an illustrative breakdown of contact contributions based on data from analogous compounds.

Intermolecular Contact Type Typical Percentage Contribution Description
H···H 35 - 48% Represents van der Waals forces and is typically the largest contributor. researchgate.netnih.gov
C···H / H···C 17 - 21% Indicates C-H···π interactions and general van der Waals contacts. nih.gov
N···H / H···N 10 - 21% Corresponds primarily to the strong N-H···N hydrogen bonds. researchgate.net
C···C 2 - 7% A measure of potential π-π stacking interactions. researchgate.net

The fingerprint plot for this molecule would be characterized by distinct spikes. Sharp, prominent spikes at short dₑ + dᵢ distances would correspond to the N-H···N hydrogen bonds, while the large region representing H···H contacts would dominate the central part of the plot. Additional "wings" would signify the C-H···π and other C···H contacts, providing a complete picture of the forces governing the crystal structure. researchgate.netresearchgate.net

Structure Activity Relationships and Biological/material Science Research Prospects of 2 2 Phenylethenyl Pyridin 4 Amine Derivatives

Design Principles for Modulating Chemical Properties

Modifications to the Pyridine (B92270) and Phenyl Rings: Substituents on both the pyridine and phenyl rings play a crucial role in altering electronic and steric properties. Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, nitro, trifluoromethyl) can significantly impact the molecule's polarity, solubility, and ability to interact with biological targets. acs.orgnih.govbohrium.com For instance, in related pyrimidin-4-amine series, the presence and position of halogen atoms or trifluoromethyl groups have been shown to be critical for insecticidal and fungicidal activity. acs.orgnih.govbohrium.com The addition of bulky groups can enhance selectivity for a specific target by creating more defined steric interactions.

Bioactivity Screening and Target Identification (General Academic Research)

The structural features of 2-(2-phenylethenyl)pyridin-4-amine derivatives make them promising candidates for a wide range of biological investigations. Screening these compounds against various biological targets can uncover novel therapeutic and agrochemical agents.

Cytotoxicity Studies (e.g., against cancer cell lines in vitro)

Derivatives of pyridine and pyrimidine (B1678525) are well-established scaffolds in the development of anticancer agents. arabjchem.orgnih.gov Research on N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are structurally similar to the title compound, has identified potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target in non-small cell lung cancer. nih.gov These compounds demonstrated a strong correlation between their inhibitory activity on the enzyme and their ability to decrease cancer cell survival. nih.gov

Similarly, various substituted pyridine derivatives have shown significant cytotoxic effects against a range of human cancer cell lines, including lung (A549), breast (MCF-7), colorectal (HCT-116, Caco-2), and hepatocellular (HepG-2) carcinoma cell lines. nih.govrsc.orgarabjchem.orgnih.gov For example, certain spiro-pyridine derivatives exhibited potent antiproliferative activity against Caco-2 cells, with IC₅₀ values lower than the standard chemotherapeutic drug Doxorubicin. nih.govrsc.org Another study found that a bis-pyrimidine derivative showed promising anticancer activity against the HCT-116 cell line. nih.gov The introduction of different substituents, such as chloro, methoxy, and cyano groups, has been shown to modulate this cytotoxic potential. nih.govrsc.orgresearchgate.net

Table 1: Examples of In Vitro Cytotoxicity of Related Pyridine and Pyrimidine Derivatives

Compound Class Cancer Cell Line Activity (IC₅₀) Reference
Spiro-pyridine derivative (Compound 7) Caco-2 (Colorectal) 7.83 µM nih.govrsc.org
4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) (Compound s3) HCT-116 (Colorectal) 1.16 µmol/mL nih.gov
2-oxo-pyridine derivative (Compound 2) Caco-2 (Colorectal) 41.49 µM nih.gov
Amide-thiadiazole-pyridine derivative (Compound 6d) PANC-1 (Pancreatic) 1.8 µM researchgate.net

This table is illustrative and based on data for structurally related compounds, not this compound itself.

Antiviral Investigations (e.g., SARS-CoV inhibition in cell culture)

The global need for effective antiviral agents, highlighted by the SARS-CoV-2 pandemic, has spurred research into diverse chemical scaffolds. Pyridine derivatives have emerged as a promising class of compounds for antiviral drug discovery. nih.govnih.gov Molecular docking studies have suggested that pyridine-based molecules can effectively bind to key SARS-CoV-2 proteins, such as the main protease (Mpro) and the spike protein's receptor-binding domain (RBD), potentially inhibiting viral entry and replication. nih.gov

Experimentally, certain epoxybenzooxocinopyridine derivatives have been synthesized and tested for their ability to inhibit SARS-CoV-2 replication in cell cultures. One derivative demonstrated antiviral activity, making it a prospective lead for further development. nih.gov Other research efforts have identified novel virus fusion inhibitors through the optimization of thiazolidine-dione-arylfuran compounds, where pyridinyl substitution significantly increased potency against SARS-CoV-2. bioworld.com A proof-of-concept screen of a kinase inhibitor library also identified several compounds, some containing pyridine-like cores, as potential antiviral candidates. researchgate.net These findings suggest that a library of this compound derivatives would be a valuable resource to screen for activity against SARS-CoV-2 and other viruses.

Antimicrobial and Antioxidant Potential

The 2-aminopyridine (B139424) moiety is a well-known pharmacophore associated with antimicrobial properties. mdpi.com Derivatives have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. mdpi.comnih.gov The introduction of specific substituents is critical for activity; for example, one study found that the presence of a cyclohexylamine (B46788) group on a 2-aminopyridine scaffold was essential for its antibacterial effect. mdpi.com

In addition to antibacterial activity, related heterocyclic systems like pyrimidines and pyrazoles have demonstrated both antimicrobial and antioxidant potential. nih.govresearchgate.net The antioxidant activity is often evaluated through assays like the DPPH free radical scavenging method. researchgate.net The ability of these compounds to combat oxidative stress, coupled with their antimicrobial effects, makes them interesting candidates for dual-action agents.

Table 2: Examples of Antimicrobial Activity of Related Pyridine and Pyrimidine Derivatives

Compound Class Microorganism Activity Reference
2-Aminopyridine derivative (Compound 2c) S. aureus MIC: 0.039 µg/mL mdpi.com
2-Aminopyridine derivative (Compound 2c) B. subtilis MIC: 0.039 µg/mL mdpi.com
Pyrimidopyrimidine derivative (Compound 3b) S. aureus Excellent nih.gov
Pyrimidopyrimidine derivative (Compound 10b) E. coli Excellent nih.gov

This table is illustrative and based on data for structurally related compounds, not this compound itself.

Enzyme Inhibition Studies (e.g., pteridine (B1203161) reductase 1, drawing from pyrrolopyrimidine analogues)

Pteridine reductase 1 (PTR1) is a crucial enzyme for protozoan parasites like Leishmania and Trypanosoma. It provides a bypass pathway for folate metabolism, making it a key target for overcoming resistance to antifolate drugs. cabidigitallibrary.orgresearchgate.net The chemical similarity between the 2,4-diaminopyrimidine (B92962) scaffold and the natural substrates of PTR1 has led to the development of potent inhibitors. nih.govnih.gov

Studies on 2,4-diaminopyrimidine derivatives have shown them to be low-micromolar competitive inhibitors of Leishmania chagasi PTR1. nih.govnih.gov For instance, certain derivatives displayed Ki values in the range of 1.50–2.30 µM against LcPTR1. nih.govnih.gov Given the structural similarity between a 2,4-diaminopyrimidine and the this compound core, it is highly plausible that derivatives of the latter could also exhibit inhibitory activity against PTR1. Structure-based optimization of related piperidine-pteridine derivatives has successfully led to compounds with improved selectivity for the parasite's enzyme over the human equivalent. cabidigitallibrary.org This suggests that a focused library of this compound derivatives could be designed and screened to identify novel and selective anti-parasitic agents targeting PTR1.

Table 3: Inhibition of Leishmania chagasi PTR1 by Analogous 2,4-Diaminopyrimidine Derivatives

Compound Inhibition Constant (Ki) against LcPTR1 Reference
2,4-Diaminopyrimidine Derivative 1 1.50 µM nih.govnih.gov
2,4-Diaminopyrimidine Derivative 2 2.30 µM nih.govnih.gov

This table is illustrative and based on data for structurally related compounds, not this compound itself.

Agrochemical Research (e.g., insecticidal, fungicidal activity, drawing from pyrimidin-4-amine analogues)

The pyrimidin-4-amine scaffold is a valuable starting point for the discovery of new agrochemicals. acs.orgnih.govbohrium.com The increasing development of pesticide resistance necessitates the search for compounds with novel modes of action. acs.orgnih.govbohrium.com In this context, a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety were synthesized and found to possess excellent insecticidal activity against pests like Mythimna separata (armyworm) and fungicidal activity against pathogens such as Pseudoperonospora cubensis (downy mildew). acs.orgnih.govbohrium.com

Structure-activity relationship studies revealed that specific substitutions are key to this bioactivity. For example, compounds U7 and U8 in one study, which featured chloro and bromo substituents, respectively, demonstrated broad-spectrum insecticidal and fungicidal properties. acs.orgnih.gov The LC₅₀ value of compound U7 against M. separata was 3.57 mg/L. acs.orgnih.govbohrium.com Molecular docking studies suggested that these compounds may act on the acetylcholinesterase (AChE) enzyme. acs.orgnih.gov The strong performance of these pyrimidin-4-amine analogues provides a compelling rationale for synthesizing and screening this compound derivatives for similar agrochemical applications.

Table 4: Pesticidal Activity of Analogous Pyrimidin-4-amine Derivatives

Compound Target Organism Activity (LC₅₀ / EC₅₀) Reference
Compound U7 Mythimna separata (Insect) LC₅₀: 3.57 mg/L acs.orgnih.govbohrium.com
Compound U8 Mythimna separata (Insect) LC₅₀: 4.22 mg/L acs.orgnih.govbohrium.com
Compound U7 Pseudoperonospora cubensis (Fungus) EC₅₀: 24.94 mg/L acs.orgnih.govbohrium.com

This table is illustrative and based on data for structurally related compounds, not this compound itself.

Photophysical Applications

The inherent fluorescence of pyridine derivatives makes them promising candidates for a range of photophysical applications. The ability to tune their emission properties through synthetic modifications allows for the development of novel materials for optoelectronic devices and chemical sensors.

Pyridine derivatives are increasingly utilized in the development of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). rsc.org Their function in these devices is primarily as charge-transporting materials, contributing to improved efficiency and stability. rsc.org In OLEDs, pyridine-based compounds can act as efficient electron-transporting materials (ETMs). rsc.org The energy levels of their frontier molecular orbitals (HOMO and LUMO) can be controlled by introducing different aromatic groups at various positions on the pyridine ring. rsc.org This allows for the design of materials with deep HOMO levels to block holes and appropriate LUMO levels for efficient electron injection, ultimately enhancing the current efficiency, external quantum efficiency, and thermal stability of the device. rsc.org

Furthermore, in the context of PSCs, donor-acceptor pyridine derivatives have been investigated as dopant-free hole-transporting materials (HTMs). rsc.org They can improve power conversion efficiency and long-term device stability by enhancing the open-circuit voltage, promoting uniform film formation, and increasing hydrophobicity. rsc.org The pyridine moiety can form a Lewis acid-base adduct with components of the perovskite layer, leading to a more selective interface for hole transport. rsc.org The introduction of functional groups, such as -OMe, -Me, and -Br, into the molecular structure of pyrene-pyridine derivatives has been shown to tune molecular properties and improve device performance. nih.gov For instance, the presence of halogen atoms can alter the carrier mobility of the molecules. nih.gov A yellow OLED device using a pyrene-pyridine derivative with a bromine substituent as the hole transport layer demonstrated a good external quantum efficiency (EQE) of 9% and a maximum luminance of 17,300 cd/m² with low-efficiency roll-off. nih.gov

Derivatives of 2-phenylpyridine (B120327), a related structural motif, are precursors to highly fluorescent metal complexes used in OLEDs. wikipedia.org For example, iridium(III) complexes with cyclometalated 2-phenylpyridine ligands are well-known phosphorescent emitters. wikipedia.org The strategic fluorination of these ligands can significantly alter the emission properties of the resulting platinum(II) complexes. wikipedia.org

The fluorescent properties of aminopyridine derivatives make them excellent candidates for the development of chemical sensors and biological probes. sciforum.netnih.gov Unsubstituted pyridin-2-amine, for instance, exhibits a high quantum yield and serves as a promising scaffold for fluorescent probes due to its small size, which facilitates its integration into biological systems. nih.gov

The sensitivity of the fluorescence of these compounds to their local environment forms the basis for their use in sensing applications. For example, the fluorescence of certain 2-amino-3-cyanopyridine (B104079) derivatives is influenced by solvent polarity, with a noticeable shift to longer wavelengths in more polar solvents like DMSO. sciforum.net This solvatochromic behavior can be exploited for sensing applications. sciforum.net

Furthermore, aminopyridine derivatives can be functionalized to act as "click-and-probing" agents. nih.gov By incorporating a reactive group like an azide (B81097), the molecule may exhibit minimal fluorescence initially. However, upon a "click" reaction with a target molecule containing a complementary functional group (e.g., an alkyne), a significant increase in fluorescence can be observed. nih.gov This "turn-on" fluorescence response is highly desirable for biological imaging as it minimizes background signals. nih.gov For instance, an aminopyridine derivative functionalized with an azide group has been successfully used to probe for BSA protein. nih.gov Additionally, some 2-(thiophen-2-yl)quinazoline derivatives, which share structural similarities, have been shown to function as colorimetric and luminescent pH sensors, exhibiting significant color and luminescence changes in response to pH variations. researchgate.net

The fluorescence properties of this compound derivatives are intricately linked to their molecular structure. Modifications to the substituents on the pyridine ring and the amino group can significantly alter their absorption and emission characteristics. beilstein-journals.org

For instance, in a series of N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides, the presence of electron-withdrawing groups (such as Br and CF₃) at position 5 of the pyridine ring resulted in an acceptor-donor-acceptor (A-D-A) system. beilstein-journals.org These compounds exhibited aggregation-induced emission enhancement (AIEE) in aqueous media, with fluorescence enhancements of up to 15 times. beilstein-journals.org The high planarity of these molecules, as confirmed by computational studies, leads to a large overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in efficient absorption and emission. beilstein-journals.org

In another study on 2-amino-6-phenylpyridine-3,4-dicarboxylates, the nature of the substituent on the amino group had a noticeable effect on the quantum yield. nih.gov While the absorption and emission wavelengths remained largely unchanged, the quantum yields varied with different substituents (e.g., t-butyl, benzyl, cyclohexyl). nih.gov Hydrolysis of the ester groups to carboxylic acid in one derivative still resulted in a good quantum yield. nih.gov

The introduction of different aryl and arylethynyl moieties at the 5'-position of a (2-thienyl)quinazoline fluorophore also demonstrated a clear structure-property relationship. researchgate.net Derivatives with 4-(diethylamino)phenyl and 4-(diphenylamino)phenyl groups emitted green light, while those with 4-(9H-carbazol-9-yl)phenyl, methoxyphenyl, thienyl, and arylethynyl groups emitted blue light. researchgate.net These findings underscore the high degree of tunability of the fluorescence properties of these heterocyclic systems through synthetic modifications.

Coordination Chemistry and Material Science Applications

The pyridine nitrogen and the exocyclic amino group in this compound derivatives provide excellent coordination sites for metal ions, making them valuable ligands in coordination chemistry. This has led to their use in the design of novel metal complexes and coordination polymers with interesting structural and functional properties.

The 2-aminopyridine moiety is a versatile building block for designing chelating ligands for a variety of metal ions. The nitrogen atom of the pyridine ring and the nitrogen of the amino group can coordinate to a metal center, forming a stable chelate ring.

For example, 2-(diphenylphosphinoamino)pyridine has been used as a chelating PN ligand to synthesize new diorganoplatinum(II) complexes. rsc.org These complexes exhibit a metal-to-ligand charge-transfer (MLCT) band, and their reactivity towards methyl iodide was found to be significantly influenced by the electronic properties of the PN ligand. rsc.org The π-accepting nature of the phosphorus atom in the ligand decreases the electron density on the platinum(II) center, making the complex less reactive compared to analogous complexes with NN chelating ligands like 2,2'-bipyridine. rsc.org

The amino group in 2-aminopyridine derivatives can be readily functionalized, allowing for the synthesis of a wide range of ligands with tailored properties. nih.gov For instance, derivatives of 2-(2′-aminophenyl)benzothiazole, which also contain an amino group that can be modified, provide additional metal coordination centers. nih.gov This tunability is crucial for developing metal complexes with specific catalytic, photophysical, or biological activities. Copper(II) complexes with various pyridine and pyrazine (B50134) amides have been synthesized, where the amide oxygen and the pyridine/pyrazine nitrogen act as coordination sites. mdpi.com

Porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs), are a class of materials constructed from metal ions or clusters bridged by organic ligands. The use of pyridyl-based ligands, including derivatives of this compound, has been instrumental in the development of PCPs with diverse structures and functionalities.

For instance, solvothermal reactions involving metal salts, benzenedicarboxylic acids, and 4,4'-azopyridine have yielded several coordination polymers where the azopyridine ligand is reduced in situ to 1,2-bis(4-pyridyl)hydrazine (B104831) (bphy). nih.gov These PCPs exhibit two-dimensional square-grid networks with considerable solvent-accessible voids. nih.gov The packing and interpenetration of these networks can be controlled by the reaction conditions, leading to materials with different pore sizes and shapes. nih.gov Some of these materials have shown the ability to reversibly adsorb and desorb solvent molecules and exhibit selective gas sorption properties, such as high CO₂/CH₄ selectivity, due to their flexible structures. nih.govrsc.org

The photocatalytic activity of coordination polymers is another area of active research. Two-dimensional lead-based coordination polymers have been shown to be effective photocatalysts for the oxidation of amines to imines under mild conditions. researchgate.net While not directly involving this compound, this highlights the potential of coordination polymers in catalysis, a field where pyridyl-based ligands are widely employed.

Ionic Liquids Derived from Pyridin-4-amine Analogues

Ionic liquids (ILs) are a class of salts that are liquid at temperatures below 100 °C, composed entirely of ions. rsc.orgtandfonline.com Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, make them attractive as "designer solvents" and catalysts for a wide range of applications. rsc.orgnih.gov Pyridinium-based cations are a common component of ILs, and the functionalization of the pyridine ring allows for the tailoring of the IL's properties for specific tasks. tandfonline.commdpi.comacs.org

Analogues of pyridin-4-amine, particularly N,N-dimethylpyridin-4-amine (DMAP), have been used to synthesize a new class of ILs. rsc.orgrsc.org These DMAP-based ILs leverage the high catalytic activity of the DMAP core, offering potential as efficient and recyclable catalysts in organic synthesis. rsc.orgsolubilityofthings.com

The general synthesis of pyridinium-based ILs involves the N-alkylation of the pyridine derivative. rsc.orgmocedes.org For DMAP-based ILs, this is typically a two-step process:

N-alkylation: N,N-dimethylpyridin-4-amine is reacted with an alkyl halide (e.g., ethyl bromide or butyl bromide) to form the corresponding N-alkyl-4-(dimethylamino)pyridinium halide salt. rsc.orgmocedes.org This reaction can be performed under conventional heating or using ultrasound irradiation for a more environmentally friendly approach. mocedes.org

Anion Exchange: The initial halide anion is then exchanged for a different anion (e.g., a fluoride (B91410) anion) by reacting the salt with a salt of the desired anion, such as silver fluoride. rsc.org This step is crucial for tuning the final properties of the ionic liquid. acs.org

The structure of both the cation and the anion significantly influences the physicochemical properties and, consequently, the function of the ionic liquid. For instance, the choice of the anion can affect the catalytic activity and stability of the resulting IL. rsc.orgnih.gov Thermal studies on DMAP-based ILs have been conducted to determine their stability for use in temperature-dependent reactions. rsc.orgrsc.org

Table 1: Synthesized N,N-Dimethylpyridin-4-amine (DMAP) Based Ionic Liquids and Their Properties

Cation Anion Abbreviation Yield Thermal Stability Source(s)
1-Ethyl-4-(dimethylamino)pyridinium Fluoride DMAP-IL (2) 78% Studied (TGA, DTG, DSC) rsc.org
1-Butyl-4-(dimethylamino)pyridinium Fluoride DMAP-IL (3) 75% Studied (TGA, DTG, DSC) rsc.org

Data sourced from studies on DMAP-based ionic liquids. rsc.org

The research prospects for ionic liquids derived from pyridin-4-amine analogues are expanding in both biological and material science fields.

Biological Research Prospects:

Catalysis in Pharmaceutical Synthesis: DMAP-based ILs have proven to be efficient catalysts for synthesizing heterocyclic compounds of pharmaceutical interest, such as indoles (via Fischer indole (B1671886) synthesis) and 1H-tetrazoles (via click chemistry). rsc.orgrsc.orgresearchgate.net Their use as catalysts offers an environmentally friendly method with minimal catalyst loading. rsc.org

Antimicrobial and Anticancer Agents: While research is more extensive on general pyridinium (B92312) ILs, the findings suggest strong potential for pyridin-4-amine derivatives. Pyridinium ILs have demonstrated significant antibacterial, antifungal, and anticancer activities. rsc.orgacs.orgresearchgate.netnih.gov The biological activity is tunable based on the structure of the cation and anion, presenting an opportunity to design new therapeutic agents based on the pyridin-4-amine scaffold. mdpi.comacs.org

Material Science Research Prospects:

Green Solvents and Catalysts: A primary application of these ILs is as a green alternative to volatile organic solvents in chemical synthesis. rsc.org Their non-volatile nature and high thermal stability make them suitable for a wide range of chemical reactions. rsc.orgresearchgate.net

Advanced Materials: Pyridinium-based ILs are explored for various material applications, including anticorrosion materials, lubricants, and in the development of fuel cells and solar cells. acs.orgnih.govacs.org The ability to functionalize the pyridin-4-amine core opens avenues for creating task-specific ILs for advanced material synthesis.

Future Research Directions

Development of Novel Synthetic Routes

While classical methods can be employed for the synthesis of styrylpyridines, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies. The exploration of modern cross-coupling reactions and C-H activation techniques could provide more direct and atom-economical routes to the target molecule and its analogs.

Key areas for investigation include:

Palladium-Catalyzed Cross-Coupling Reactions: Building upon established methods like the Suzuki-Miyaura and Heck couplings, research could optimize reaction conditions for the specific substrates required for 2-(2-Phenylethenyl)pyridin-4-amine. For instance, the chemoselective Suzuki-Miyaura cross-coupling has been successfully used for the arylation of iodo-pyrrolopyridine intermediates. nih.gov Similarly, the use of specific phosphine (B1218219) ligands like RuPhos and XPhos has shown utility in related amination reactions. nih.gov

Direct C-H Arylation: Investigating the direct C-H vinylation of 4-aminopyridine (B3432731) derivatives with styrene (B11656) or its precursors would represent a significant step forward in synthetic efficiency, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: The application of continuous flow technology could offer improved reaction control, enhanced safety, and easier scalability for the synthesis of this compound.

Enzymatic and Biocatalytic Methods: Exploring biocatalytic routes could lead to more environmentally friendly and highly selective syntheses.

A comparative table of potential synthetic strategies is provided below.

Synthetic StrategyPotential AdvantagesKey Challenges
Modified Heck Coupling Good functional group toleranceRegioselectivity control on the pyridine (B92270) ring
Suzuki-Miyaura Coupling High yields, commercially available boronic acidsRequires pre-halogenation of the pyridine ring
Direct C-H Activation High atom economy, reduced wasteHarsh reaction conditions, catalyst development
Photocatalysis Mild reaction conditions, novel reactivitySubstrate scope limitations, quantum yield efficiency

Exploration of New Reactivity Patterns

The reactivity of this compound is dictated by the interplay of its three key components: the pyridine ring, the exocyclic amino group, and the phenylethenyl side chain. Future research should aim to systematically explore the reactivity of each of these sites to generate a diverse library of new chemical entities.

Pyridine Ring Functionalization: The pyridine nitrogen can be quaternized or oxidized to the N-oxide, which can then be used to introduce substituents at various positions of the ring. For example, the formation of a pyridine N-oxide can facilitate subsequent reactions like cyanation. mdpi.com

Amino Group Derivatization: The 4-amino group is a key site for modification. It can undergo acylation, alkylation, arylation, and sulfonylation to produce a wide range of derivatives with potentially altered physicochemical and biological properties. The reactivity of this amine is crucial for creating new compounds, as demonstrated in the synthesis of pyridine variants of benzoyl-phenoxy-acetamide. nih.gov

Styryl Moiety Reactions: The carbon-carbon double bond in the phenylethenyl group is susceptible to various reactions, including hydrogenation, oxidation (e.g., epoxidation, dihydroxylation), and cycloadditions. These transformations would lead to compounds with significantly different three-dimensional shapes and properties.

Electrophilic Aromatic Substitution: The reactivity of the phenyl ring towards electrophilic substitution could be explored to introduce additional functional groups, further expanding the chemical space around the core scaffold.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for accelerating the design and discovery of novel molecules based on the this compound scaffold. In silico methods can be used to predict a wide range of properties and guide synthetic efforts towards compounds with the highest potential.

Future computational studies should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to model the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity of the molecule, providing insights into its chemical behavior.

Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound derivatives. This approach has been used to design GPR119 agonists based on a 2-(4-(methylsulfonyl)phenyl)pyridine scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogs has been synthesized and tested, QSAR models can be developed to correlate structural features with observed activity, enabling the predictive design of more potent or selective compounds.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to prioritize candidates with favorable drug-like profiles for synthesis.

Investigation of Emerging Biological Targets (General)

The aminopyridine scaffold is a well-established privileged structure in medicinal chemistry, known to interact with a wide variety of biological targets. researchgate.net The presence of the styryl group adds a distinct feature that could confer selectivity or novel modes of action.

Potential biological targets for investigation include:

Kinases: Pyrrolopyridines and aminopyrimidines, which are structurally related to aminopyridines, are known to be potent kinase inhibitors. nih.govnih.gov For example, derivatives have been investigated as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R) and Polo-like kinase 4 (PLK4). nih.govnih.gov Therefore, screening this compound against a panel of kinases is a logical starting point.

G-Protein Coupled Receptors (GPCRs): Derivatives of 2-phenylpyridine (B120327) have been successfully developed as agonists for GPR119, a target for type 2 diabetes. nih.gov This suggests that the title compound could be explored for activity against various GPCRs.

Ion Channels: Aminopyridines are known to modulate the function of various ion channels, particularly potassium channels.

Enzymes involved in Neurodegenerative Diseases: The styrylpyridine scaffold shares some structural similarities with compounds investigated for Alzheimer's disease (e.g., as inhibitors of beta-secretase or amyloid-beta aggregation).

Biological Target ClassRationale for InvestigationExample of Related Activity
Protein Kinases Aminopyridine is a known kinase-binding scaffold.CSF1R and PLK4 inhibition by related heterocycles. nih.govnih.gov
GPCRs Phenylpyridine derivatives have shown GPCR activity.GPR119 agonism for type 2 diabetes. nih.gov
Ion Channels Aminopyridines are established ion channel modulators.Potassium channel blockade.
Anti-cancer Targets The scaffold has potential for anti-proliferative activity.PLK4 inhibitors have shown activity against breast cancer cells. nih.gov

Applications in Advanced Materials Science

The conjugated π-system of this compound suggests its potential utility in the field of materials science, particularly in optics and electronics.

Future research in this area could explore:

Fluorescent Probes: Unsubstituted pyridin-2-amine is known to have a high quantum yield and has been proposed as a scaffold for fluorescent probes. nih.gov The extended conjugation in this compound may lead to interesting photophysical properties, such as solvatochromism or aggregation-induced emission. Derivatization of the amino group could allow for its use as a "click-and-probe" molecule for biological imaging. nih.gov

Non-linear Optical (NLO) Materials: The donor-π-acceptor nature of the molecule (with the amino group as a donor and the pyridine ring as an acceptor) suggests potential for second-order NLO properties, which are useful in technologies like frequency doubling of lasers.

Chemosensors: The pyridine nitrogen and the amino group can act as binding sites for metal ions or other analytes. Binding events could lead to a change in the compound's fluorescence or absorption spectrum, forming the basis of a chemical sensor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.